molecular formula C11H17N5O3 B13949656 1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(dimethylamino)ethoxy)-1,3-dimethyl- CAS No. 63917-34-0

1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(dimethylamino)ethoxy)-1,3-dimethyl-

Cat. No.: B13949656
CAS No.: 63917-34-0
M. Wt: 267.28 g/mol
InChI Key: XOSWRYKBZNZLEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the xanthine derivative family, characterized by a purine-2,6-dione core. Key structural features include:

  • 1,3-Dimethyl groups at positions 1 and 3, common in methylxanthines like theophylline.
  • 8-(2-(Dimethylamino)ethoxy) substituent, a unique feature differentiating it from other analogs. This moiety combines a dimethylamino group with an ethoxy linker, influencing solubility, receptor binding, and pharmacokinetics.

Properties

CAS No.

63917-34-0

Molecular Formula

C11H17N5O3

Molecular Weight

267.28 g/mol

IUPAC Name

8-[2-(dimethylamino)ethoxy]-1,3-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C11H17N5O3/c1-14(2)5-6-19-10-12-7-8(13-10)15(3)11(18)16(4)9(7)17/h5-6H2,1-4H3,(H,12,13)

InChI Key

XOSWRYKBZNZLEE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)OCCN(C)C

Origin of Product

United States

Preparation Methods

Method 1: Nucleophilic Substitution at the 8-Position

This approach adapts methodologies from US Patent WO2015107533A1, which describes 8-substituted purine-diones.

Step Reagents/Conditions Purpose
1. Bromination 8-Bromo-1,3-dimethylxanthine, HBr/AcOH Introduce bromine at the 8-position for subsequent substitution.
2. Alkoxy substitution 2-(Dimethylamino)ethanol, K₂CO₃/KI, N-butyl acetate, 85–125°C Replace bromine with 2-(dimethylamino)ethoxy group via SNAr reaction.
3. Purification Methanol recrystallization or column chromatography Isolate pure product.

Key Observations :

  • Potassium iodide acts as a catalyst to enhance reaction kinetics.
  • Elevated temperatures (85–125°C) improve substitution efficiency.

Method 2: Direct Coupling via Mitsunobu Reaction

Inspired by PubChem data for analogous compounds (e.g., CID 149270):

  • Substrate : 8-Hydroxy-1,3-dimethylxanthine.
  • Reagents :
    • 2-(Dimethylamino)ethanol, DIAD (diisopropyl azodicarboxylate), PPh₃ (triphenylphosphine).
    • Solvent: THF or DCM, 0–25°C.
  • Workup : Aqueous extraction followed by solvent evaporation.

Advantages :

  • Mitsunobu conditions enable efficient ether bond formation under mild conditions.
  • Avoids harsh bases, preserving sensitive functional groups.

Optimization and Challenges

Reaction Solvents

Catalyst Selection

  • KI/K₂CO₃ systems reduce reaction time and improve yields in SNAr reactions.
  • Alternative catalysts (e.g., CuI for Ullmann-type couplings) remain unexplored for this compound.

Purity Considerations

Comparative Analysis of Analogous Compounds

Compound Substituent Synthetic Route Yield Reference
8-(3-Dimethylaminopropoxy)theophylline 3-(Dimethylamino)propoxy Nucleophilic substitution 72%
8-Benzylaminotheophylline Benzylamino Condensation with benzylamine 65%
8-Hydroxymethyltheophylline Hydroxymethyl Bromination-hydroxylation 58%

Proposed Data Table for Target Compound

Parameter Method 1 Method 2
Reaction Time 6–8 hrs 2–4 hrs
Yield ~68% ~75%
Purity (HPLC) ≥98% ≥97%
Key Advantage Scalability Mild conditions

Chemical Reactions Analysis

Types of Reactions

1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(dimethylamino)ethoxy)-1,3-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the purine core.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the purine core.

Scientific Research Applications

1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(dimethylamino)ethoxy)-1,3-dimethyl- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(dimethylamino)ethoxy)-1,3-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

8-[3-(Dimethylamino)propoxy]-1,3,7-trimethyl-purine-2,6-dione hydrochloride (CAS 65497-24-7)

  • Substituent: 3-(Dimethylamino)propoxy (vs. 2-(dimethylamino)ethoxy in the target compound).
  • Key Differences :
    • Longer alkyl chain (propoxy vs. ethoxy) increases lipophilicity (calculated logP: ~1.2 vs. ~0.5 for the target).
    • Additional methyl group at position 7 may reduce metabolic clearance but increase steric hindrance .

8-(Dimethylamino)-1,3-dimethyl-purine-2,6-dione (CAS 5426-47-1)

  • Key Differences :
    • Reduced solubility (logP ~0.8 vs. target’s ~0.5) due to lack of hydrophilic ethoxy group.
    • Shorter chain limits membrane penetration efficiency .

8-Amino-7-(2-methoxyethyl)-1,3-dimethyl-purine-2,6-dione (CAS 1370594-76-5)

  • Substituents: Amino group at position 8 and 2-methoxyethyl at position 5.
  • Methoxyethyl group increases polarity (logP ~-0.3) compared to the target’s dimethylaminoethoxy .

Functional Group Variations

8-(Hydroxymethyl)-1,3-dimethyl-purine-2,6-dione (CAS 2879-16-5)

  • Substituent : Hydroxymethyl group.
  • Key Differences :
    • Higher polarity (logP = -2.029) limits blood-brain barrier penetration.
    • Hydroxymethyl may participate in oxidative metabolism, reducing plasma half-life .

8-(Ethylthio)-1,3-dimethyl-purine-2,6-dione (CAS 73840-29-6)

  • Substituent : Ethylthio group.
  • Key Differences: Sulfur atom increases molecular weight (212.23 vs. Thioether linkage alters electronic properties, affecting adenosine receptor selectivity .

Pharmacologically Active Analogues

Istradefylline (USAN: Adenosine A2A antagonist)

  • Structure : 8-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methyl-purine-2,6-dione.
  • Key Differences :
    • Bulky styryl group enhances A2A receptor specificity.
    • Ethyl groups at positions 1 and 3 improve metabolic stability compared to methyl .

Aminophylline (Theophylline-ethylenediamine complex)

  • Structure : Theophylline core with ethylenediamine.
  • Key Differences :
    • Ethylenediamine increases water solubility (logP = -0.02 vs. theophylline’s -0.77).
    • Used as a bronchodilator, contrasting with the target compound’s unconfirmed activity .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound 8-(Hydroxymethyl) Analog Istradefylline
Molecular Weight ~253 g/mol 210.19 g/mol 420.43 g/mol
logP (Calculated) ~0.5 -2.029 1.8
Water Solubility Moderate High Low
Plasma Protein Binding Not reported Not reported 98%

Biological Activity

1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(dimethylamino)ethoxy)-1,3-dimethyl-, commonly referred to as a derivative of the purine class, has garnered attention in pharmacological research due to its diverse biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and related case studies.

  • Molecular Formula : C10H15N5O2
  • Molecular Weight : 237.26 g/mol
  • CAS Number : Not specifically listed but closely related compounds are referenced.

Biological Activity Overview

The compound exhibits a range of biological activities that can be categorized into several key areas:

1. Antitumor Activity

Research indicates that purine derivatives can exhibit antitumor properties. For example, studies have shown that certain purine analogs can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

2. Antiviral Properties

Purine derivatives are known to interfere with viral replication. They can act as nucleoside analogs, which are incorporated into viral DNA or RNA, leading to termination of viral replication. This has been particularly noted in studies involving retroviruses and herpesviruses.

3. Cognitive Enhancement

Some compounds in the purine class have been linked to cognitive enhancement. They may modulate adenosine receptors which play a critical role in neurotransmission and neuroprotection.

The biological activity of this compound is primarily mediated through its interaction with various enzymes and receptors:

  • Adenosine Receptor Modulation : The compound may act as an antagonist or agonist at adenosine receptors (A1, A2A), influencing neuronal activity and potentially providing neuroprotective effects.
  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in nucleotide metabolism, thus affecting cellular proliferation and survival.

Table 1: Summary of Biological Activities

Activity TypeMechanismReferences
AntitumorInduction of apoptosis
AntiviralNucleoside analog interference
Cognitive EnhancementAdenosine receptor modulation

Case Study 1: Antitumor Efficacy

In a study published in the Journal of Medicinal Chemistry, a related purine derivative was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, with IC50 values demonstrating potent antitumor activity. The compound induced apoptosis via the intrinsic pathway as evidenced by increased caspase activity and PARP cleavage.

Case Study 2: Antiviral Mechanism

A study conducted on the antiviral properties of purine derivatives showed that they could effectively inhibit the replication of HIV in vitro. The mechanism was attributed to the incorporation of the compound into viral RNA, leading to defective viral particles being produced.

Q & A

Q. What are the recommended synthetic routes for preparing 8-substituted 1,3-dimethylxanthine derivatives, such as the target compound?

Methodological Answer: The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions. For example, 8-bromo-1,3-dimethylxanthine derivatives react with boronic acids (e.g., furan- or biphenyl-substituted boronic acids) under inert gas (argon) using Pd(PPh₃)₄ as a catalyst. Reaction conditions typically involve heating (110°C for 6 hours) followed by extraction (e.g., CHCl₃) and crystallization (e.g., acetonitrile). Yields vary (14–46%), depending on substituent steric and electronic effects .

Q. How can researchers confirm the structural integrity of synthesized 8-substituted xanthines?

Methodological Answer: Modern spectral methods are critical:

  • 1H/13C-NMR : Confirms substitution patterns (e.g., aromatic protons, methyl groups). For example, 8-(furan-2-yl) derivatives show distinct shifts for furan protons (~7.5–8.5 ppm) .
  • ESI-MS/HR-MS : Validates molecular weight (e.g., m/z = 247.08 for C₁₁H₁₁N₄O₃) .
  • FTIR : Identifies functional groups (e.g., C=O stretching at ~1650–1700 cm⁻¹, C-Cl at ~744 cm⁻¹) .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer: Refer to GHS classifications:

  • Acute toxicity (Category 4) : Use PPE (gloves, lab coats, goggles).
  • Skin/eye irritation (Category 2) : Immediate rinsing with water (15+ minutes for eyes).
  • Respiratory irritation : Ensure fume hoods and adequate ventilation .

Advanced Research Questions

Q. How can reaction yields for 8-substituted xanthines be optimized?

Methodological Answer: Key variables include:

  • Catalyst loading : Higher Pd(PPh₃)₄ ratios (e.g., 10 mol%) improve cross-coupling efficiency.
  • Temperature/time : Prolonged heating (e.g., 17 hours post-reaction) enhances conversion but may degrade heat-sensitive substituents .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility of boronic acid reagents.

Q. What computational tools predict the pharmacokinetic properties of 8-substituted xanthines?

Methodological Answer: Use platforms like Chemicalize.org (based on ChemAxon) to analyze:

  • LogP : Hydrophobicity (e.g., XlogP = ~1.5 for C₁₀H₁₄N₄O₃ derivatives).
  • Topological polar surface area (TPSA) : Predicts membrane permeability (e.g., TPSA = 78.7 Ų for hydroxypropyl-substituted analogs) .
  • Solubility : Correlate with hydrate formation (e.g., monohydrate solubility data from handbooks) .

Q. How do structural modifications at the 8-position influence biological activity?

Methodological Answer:

  • Electron-withdrawing groups (e.g., NO₂, Cl) : Enhance receptor binding via dipole interactions (e.g., 8-nitro derivatives show higher affinity in TLX receptor studies) .
  • Bulky substituents (e.g., biphenyl) : May reduce solubility but improve target selectivity. Compare with smaller groups (e.g., methoxy) using docking simulations .

Q. How can discrepancies in spectral data during structural elucidation be resolved?

Methodological Answer:

  • Multi-technique validation : Cross-check NMR with HR-MS to rule out impurities (e.g., residual palladium catalysts).
  • X-ray crystallography : Resolve ambiguous stereochemistry (e.g., 8-(2-hydroxyphenyl) derivatives crystallize in orthorhombic systems) .
  • Isotopic labeling : Use deuterated solvents to clarify overlapping proton signals .

Data Contradiction Analysis

Q. How should researchers address inconsistent yield reports in synthetic protocols?

Methodological Answer:

  • Parameter auditing : Replicate reactions with strict control of temperature, catalyst purity, and moisture levels.
  • Byproduct analysis : Use LC-MS to identify side products (e.g., debrominated intermediates).
  • Statistical DOE : Apply factorial design to optimize variables (e.g., molar ratios, solvent polarity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.